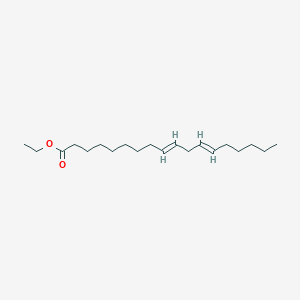
6-Fluoronorepinephrine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoronorepinephrine hydrochloride is a synthetic catecholamine and a selective full agonist for both alpha-1 and alpha-2 adrenergic receptors . It is structurally related to norepinephrine, with a fluorine atom substituted at the sixth position of the aromatic ring . This compound has been extensively used in scientific research to study the function of adrenergic receptors and their role in various physiological and behavioral processes .
Vorbereitungsmethoden
The synthesis of 6-fluoronorepinephrine hydrochloride involves the substitution of a fluorine atom at the sixth position of the aromatic ring of norepinephrine . The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Fluorination: The precursor undergoes a fluorination reaction to introduce the fluorine atom at the desired position.
Hydroxylation: The fluorinated intermediate is then hydroxylated to introduce the hydroxyl groups at the appropriate positions on the aromatic ring.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group, resulting in the formation of 6-fluoronorepinephrine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for increased stability and solubility.
Analyse Chemischer Reaktionen
6-Fluoronorepinephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoronorepinephrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the properties and reactivity of fluorinated catecholamines and their derivatives.
Biology: The compound is used to investigate the role of adrenergic receptors in various biological processes, such as neurotransmission and hormone regulation.
Wirkmechanismus
6-Fluoronorepinephrine hydrochloride exerts its effects by selectively binding to and activating alpha-1 and alpha-2 adrenergic receptors . This activation leads to various physiological responses, including increased heart rate, vasoconstriction, and enhanced neurotransmitter release. The compound’s mechanism of action involves the stimulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which mediates its effects on target cells .
Vergleich Mit ähnlichen Verbindungen
6-Fluoronorepinephrine hydrochloride is unique among catecholamines due to its selective full agonist activity at both alpha-1 and alpha-2 adrenergic receptors . Similar compounds include:
Norepinephrine: The parent compound, which lacks the fluorine substitution and has different receptor selectivity.
Epinephrine: Another catecholamine with broader receptor activity, including beta-adrenergic receptors.
Dopamine: A related catecholamine with distinct receptor targets and physiological effects.
Compared to these compounds, this compound offers unique advantages in research due to its selective receptor activity and stability .
Eigenschaften
CAS-Nummer |
70952-50-0 |
|---|---|
Molekularformel |
C8H11ClFNO3 |
Molekulargewicht |
223.63 g/mol |
IUPAC-Name |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |
InChI-Schlüssel |
QGDCLYPALFHCCD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline](/img/structure/B1624441.png)


![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)
![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)